molecular formula C18H13N3O3 B6432814 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081113-21-4

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B6432814
CAS No.: 1081113-21-4
M. Wt: 319.3 g/mol
InChI Key: JTIFMZMTTCDEMU-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group. This scaffold combines the planar aromatic quinoline system, known for intercalative interactions in biological systems, with the oxadiazole moiety, which enhances metabolic stability and modulates electronic properties.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-12-8-6-11(7-9-12)17-20-18(24-21-17)14-10-19-15-5-3-2-4-13(15)16(14)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIFMZMTTCDEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 4-Methoxybenzohydrazide with Quinoline Derivatives

A foundational method involves reacting 4-methoxybenzohydrazide with 2-chloroquinoline-3-carbaldehyde in ethanol under reflux. Potassium carbonate facilitates dehydrohalogenation, promoting cyclization to form the oxadiazole ring. This one-pot procedure achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions such as quinoline decomposition.

Reaction Scheme:

4-Methoxybenzohydrazide+2-Chloroquinoline-3-carbaldehydeEtOH, K2CO3ΔTarget Compound\text{4-Methoxybenzohydrazide} + \text{2-Chloroquinoline-3-carbaldehyde} \xrightarrow[\text{EtOH, K}2\text{CO}3]{\Delta} \text{Target Compound}

Hydrazide Intermediate Formation

Alternative routes prioritize hydrazide intermediates. Ethyl 2-(2-acetamidophenoxy)acetate reacts with hydrazine monohydrate in ethanol to yield N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide. This intermediate is critical for subsequent cyclization, as its reaction with carbon disulfide or triethyl orthoformate directly constructs the oxadiazole ring.

Key Data:

  • Solvent: Ethanol (95%)

  • Temperature: Reflux (78°C)

  • Time: 10 hours

  • Yield: 60–68% (hydrazide intermediate)

Oxadiazole Ring Closure Using Carbon Disulfide

Hydrazide intermediates treated with carbon disulfide in basic conditions (e.g., sodium ethoxide) undergo cyclodehydration to form 1,3,4-oxadiazoles. For example, N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide reacts with CS₂ under reflux to yield the oxadiazole-quinoline hybrid. This method is favored for its scalability but requires careful pH control during acidification to prevent byproducts.

Optimized Conditions:

  • Base: Sodium ethoxide

  • Reagent: Carbon disulfide (2 equiv)

  • Reaction Time: 6 hours

  • Workup: HCl-mediated precipitation

Alternative Cyclization Agents

Triethyl orthoformate offers a milder alternative to CS₂. Heating hydrazide derivatives with triethyl orthoformate and acetic acid at 104°C for 5 hours induces cyclization via formylation, producing the oxadiazole ring without hazardous reagents. This method achieves comparable yields (58–63%) while reducing environmental hazards.

Optimization of Reaction Parameters

Solvent Effects

Ethanol and DMF are predominant solvents. Ethanol supports higher yields in cyclocondensation (52% vs. 38% in DMF), likely due to better solubility of intermediates. Conversely, DMF enhances oxadiazole ring closure kinetics at elevated temperatures but complicates purification.

Temperature and Time Considerations

  • Cyclocondensation: Optimal at 78°C for 10 hours; shorter durations (<8 hours) result in incomplete reactions.

  • Oxadiazole Formation: Requires 5–6 hours at 104°C with triethyl orthoformate, whereas carbon disulfide reactions need 6 hours at reflux.

Catalytic Approaches

Palladium catalysts (e.g., Pd/C) have been explored for tandem reduction-cyclization sequences but show limited efficacy (yields <40%). Enzymatic catalysis remains underexplored but could align with green chemistry initiatives.

Industrial-Scale Production Considerations

Scaling laboratory synthesis necessitates continuous flow reactors and in-line purification. Key challenges include:

  • Byproduct Management: Unreacted hydrazides and disulfide byproducts require selective filtration.

  • Solvent Recovery: Ethanol recycling systems reduce costs by 30–40% in pilot studies.

  • Purity Standards: Recrystallization from ethanol or acetic acid ensures >98% purity, critical for pharmaceutical applications.

Analytical Characterization Techniques

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 6.92–8.21 (m, 8H, Ar-H), 10.32 (s, 1H, NH).

  • ¹³C NMR: δ 55.8 (OCH₃), 115.6–162.4 (aromatic carbons), 167.2 (C=O), 173.5 (C=N).

  • HRMS: m/z 319.3 [M+H]⁺ (calculated for C₁₈H₁₃N₃O₃).

Chromatographic Methods:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 6.7 min.

  • TLC Monitoring: Hexane/ethyl acetate (3:7), Rf = 0.45.

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Reaction Time (h) Key Advantage Limitation
Cyclocondensation45–5510One-pot synthesisModerate yields
CS₂ Cyclization60–686High scalabilityHazardous reagent
Triethyl Orthoformate58–635Environmentally friendlyRequires acetic acid catalyst

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one.

    Reduction: Formation of this compound with reduced oxadiazole ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent on the oxadiazole’s phenyl ring significantly influences molecular weight, lipophilicity, and electronic characteristics. Key analogs and their properties are summarized below:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound* 4-Methoxyphenyl C₁₈H₁₃N₃O₃ ~318.3† Electron-donating methoxy group -
3-(4-(Methylthio)phenyl) analog 4-(Methylthio)phenyl C₁₈H₁₃N₃O₂S 335.4 Thioether group (moderate lipophilicity)
3-(2-Chlorophenyl) analog 2-Chlorophenyl C₁₉H₁₄ClN₃O₂ 351.8 Electron-withdrawing chloro substituent
3-(4-Trifluoromethylphenyl) analog 4-Trifluoromethylphenyl C₂₁H₁₆F₃N₃O₂ 399.4 Strongly electron-withdrawing CF₃ group
5-(3-Cyanophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole 3-Cyanophenyl, 4-Fluorophenyl C₁₅H₈FN₃O 281.2 Dual substituents (polar cyano, halogen)

Notes:

  • Methylthio (SCH₃) and trifluoromethyl (CF₃) groups increase molecular weight and lipophilicity, which may affect membrane permeability.

Crystallographic and Spectroscopic Data

  • NMR Characterization : Analogs like 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile () and 3-(4-octylphenyl)-1,2,4-oxadiazole derivatives () were confirmed via ¹H/¹³C NMR, highlighting distinct shifts for methoxy (~δ 3.8 ppm) and aromatic protons.
  • HRMS Validation : High-resolution mass spectrometry was critical for confirming molecular formulas in analogs (e.g., C₁₉H₁₄ClN₃O₂ in ).

Biological Activity

The compound 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole and quinoline moieties are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C18H16N4O3\text{Molecular Formula C}_{18}\text{H}_{16}\text{N}_4\text{O}_3

The biological activities of compounds containing the 1,2,4-oxadiazole and quinoline scaffolds are attributed to their ability to interact with various biological targets. These interactions can inhibit enzymes related to cancer proliferation and inflammation. The mechanisms include:

  • Inhibition of Enzymatic Activity: Compounds like this compound can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell growth and survival .
  • Interference with Nucleic Acids: The oxadiazole ring may interact with DNA or RNA, affecting transcription and replication processes .

Anticancer Activity

Recent studies have shown that derivatives of the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundHeLa10.5
Other derivativesMCF715.0

The compound's effectiveness is attributed to its structural modifications that enhance its interaction with cancer-related proteins.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, compounds featuring the oxadiazole moiety have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

A series of studies have focused on synthesizing and testing the biological activity of various oxadiazole derivatives:

  • Study on Anticancer Properties : A recent study reported the synthesis of several oxadiazole derivatives that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing activity .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of a range of oxadiazole compounds against clinical isolates of bacteria. The results indicated that specific substitutions on the oxadiazole ring significantly improved antibacterial activity .
  • Anti-inflammatory Effects : Research has also explored the anti-inflammatory potential of oxadiazole derivatives in animal models, demonstrating a reduction in inflammatory markers following treatment with these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinolin-4(1H)-one core via cyclization of substituted anilines with β-ketoesters under acidic conditions.
  • Step 2 : Introduction of the 1,2,4-oxadiazole ring through a condensation reaction between amidoximes and carboxylic acid derivatives (e.g., 4-methoxybenzoyl chloride) .
  • Optimization : Microwave-assisted synthesis reduces reaction times by 30–50%, while continuous flow reactors improve yield reproducibility (85–92% purity) .
    • Critical Parameters : Temperature control (60–80°C for cyclization), solvent selection (DMF for polar intermediates), and catalyst use (e.g., Pd for cross-coupling; see Stille reaction in ).

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : 1H^1H NMR confirms proton environments (e.g., quinoline H-2 at δ 8.2–8.5 ppm; oxadiazole protons as singlet near δ 8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 363.12 (calculated for C19_{19}H14_{14}N3_{3}O3_{3}) .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and planarity of the oxadiazole-quinoline system (e.g., dihedral angle <10° between rings) .

Q. What are the key physicochemical properties influencing its solubility and bioavailability?

  • Lipophilicity : LogP ≈ 2.8 (calculated), driven by the methoxyphenyl group enhancing membrane permeability .
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) or nanocarriers for in vivo studies .
  • Bioavailability : Moderate oral absorption (F = 35–40% in rodent models) due to first-pass metabolism; methyl substituents on quinoline reduce CYP3A4 degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory biological activity data across different assay systems?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 μM in HL-60 vs. 15 μM in MCF-7 cells) :

  • Approach 1 : Standardize assay conditions (e.g., serum-free media to minimize protein binding).
  • Approach 2 : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for target binding validation) .
    • Data Interpretation : Apply multivariate analysis to isolate variables (e.g., cell line-specific efflux pumps or metabolic enzymes) .

Q. How does the methoxyphenyl substituent influence target binding affinity in structure-activity relationship (SAR) studies?

  • SAR Insights :

Substituent PositionBinding Affinity (Kd_d, nM)Target ProteinReference
4-Methoxy (para)12.3 ± 1.2Topoisomerase II
3-Methoxy (meta)45.6 ± 3.8Same
No substituent>100Same
  • Mechanistic Rationale : Para-methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, while meta-substituents introduce steric hindrance .

Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile and toxicity?

  • Model Selection :

  • Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis; t1/2_{1/2} ≈ 4.2 hrs .
  • Toxicity : Zebrafish embryos for acute toxicity (LC50_{50} > 100 μM) ; murine xenografts for chronic exposure (no hepatotoxicity at 50 mg/kg/day) .
    • Metabolite Tracking : Use 14C^{14}C-labeled compound to identify oxidative metabolites (e.g., demethylation at the methoxyphenyl group) .

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